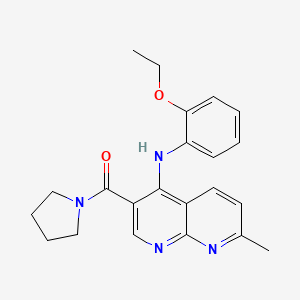

(4-((2-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

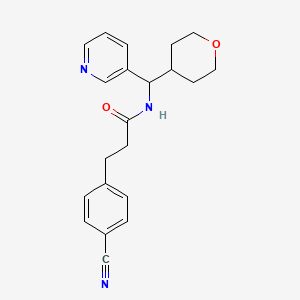

The compound contains several functional groups including an ethoxyphenyl group, a methyl group, a naphthyridinyl group, and a pyrrolidinyl group. These groups are common in many bioactive compounds and can contribute to the compound’s potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions such as nucleophilic substitution, ring closure, or condensation . The exact method would depend on the starting materials and desired substitutions .Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a naphthyridine ring and a pyrrolidine ring. These rings can contribute to the compound’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ethoxy group might undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel Heterocyclic Systems : Research has shown the synthesis of novel annulated products from aminonaphthyridinones, leading to new heterocyclic systems. These compounds demonstrate typical reactivity and have potential applications in developing pharmacologically active molecules (Deady & Devine, 2006).

DNA Interaction and Docking Studies : A study on Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) revealed DNA binding properties. Such compounds could be suitable drug candidates, underscoring the importance of naphthyridine derivatives in medicinal chemistry (Kurt et al., 2020).

Photoinduced Intramolecular Rearrangement : A study demonstrated the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly method that could be applicable in the synthesis of pharmacologically active compounds (Jing et al., 2018).

Potential Biological Activities

Antiestrogenic Activity : Research on the antiestrogenic activity of a related compound demonstrated potent activity in rats and mice, suggesting the relevance of naphthyridine derivatives in developing therapies for estrogen receptor-related conditions (Jones et al., 1979).

Anticancer Activity : A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This suggests potential applications in cancer therapy, highlighting the compound's dual mechanism of action on cancer cells (Kong et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(2-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-3-28-19-9-5-4-8-18(19)25-20-16-11-10-15(2)24-21(16)23-14-17(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFQKLJQNULKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-(4-chlorobenzoyl)-1,3-thiazolidine](/img/structure/B2362517.png)